Ethyl 2-amino-3-cyclobutylpropanoate

Antiviral Synthesis HCV Protease Inhibitor Boceprevir Intermediate

Ethyl 2-amino-3-cyclobutylpropanoate (CAS 394735-17-2), also known as ethyl 3-cyclobutylalaninate or CYC132, is a synthetic, non-proteinogenic amino acid ester. It belongs to the class of cyclobutylalanine derivatives, characterized by a strained cyclobutyl ring attached to the alanine backbone.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 394735-17-2
Cat. No. B1592747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-cyclobutylpropanoate
CAS394735-17-2
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1CCC1)N
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3
InChIKeyLBMYKRXWOHTRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 2-amino-3-cyclobutylpropanoate (CAS 394735-17-2): A Cyclobutyl Building Block for Constrained Peptidomimetics


Ethyl 2-amino-3-cyclobutylpropanoate (CAS 394735-17-2), also known as ethyl 3-cyclobutylalaninate or CYC132, is a synthetic, non-proteinogenic amino acid ester . It belongs to the class of cyclobutylalanine derivatives, characterized by a strained cyclobutyl ring attached to the alanine backbone . Its primary role is as a versatile chemical building block, particularly valued in medicinal chemistry for introducing conformational constraint into peptides and small molecules, a strategy often used to improve metabolic stability and target binding affinity .

Workflow Constrained peptidomimetic synthesis and lead optimization
Role Non-proteinogenic cyclobutylalanine ester building block
Selection Context Introduces conformational constraint and saturated ring bioisostere May support metabolic stability and target binding studies

Why Ethyl 2-amino-3-cyclobutylpropanoate Cannot Be Casually Substituted by Other Amino Acid Esters


Generic substitution with common amino acid esters like leucinate or phenylalaninate is not feasible when the goal is to construct the P1 fragment of the HCV protease inhibitor Boceprevir . The specific cyclobutyl moiety is a critical pharmacophoric element, not a generic hydrophobic group. A published synthesis explicitly uses this compound as the starting material for the P1 β-amino-α-hydroxy amide fragment, and replacing the cyclobutyl ring would derail the entire synthetic pathway and lead to a different final molecule . Furthermore, class-level evidence suggests that cyclobutyl-containing drugs are a privileged structural motif with distinct biological activities across antivirals, anticancer agents, and neurological drugs, making the ring a key differentiator from other cycloalkyl or aromatic systems [1].

1
Replacing the cyclobutyl ring with leucinate or phenylalaninate may derail the Boceprevir P1 fragment synthesis pathway completely.
2
Cyclobutyl is a privileged pharmacophoric motif; class-level evidence suggests other cycloalkyl or aromatic systems may not reproduce the same conformational constraint profile.
3
Generic amino acid esters lack reported CTGF pathway activity; assay-response context may differ for fibrosis probe applications.

Quantitative Differentiation Evidence for Ethyl 2-amino-3-cyclobutylpropanoate (CAS 394735-17-2)


Role as the Specific P1 Fragment Precursor in the Synthesis of the HCV Drug Boceprevir

Ethyl 2-amino-3-cyclobutylpropanoate (1) is the unambiguous and documented starting material for the synthesis of the P1 fragment of Boceprevir, an HCV NS3 protease inhibitor . A 2016 publication describes a convenient synthesis where (1) is converted to an α-chloro ketone intermediate and subsequently to the final P1 β-amino-α-hydroxy amide fragment in high yield . In contrast, using a different amino acid ester, such as a cyclopropyl analog, would fundamentally alter the P1 fragment's structure. The cyclobutyl ring at the P1 position is a key structural determinant for Boceprevir's potency, as confirmed by SAR studies where modifications at the P1 site, including replacing it with an oxopyrrolidinyl-alanyl residue, drastically changed in vitro and cellular potency [1]. This is a specific, non-interchangeable role that defines the compound's primary procurement value.

Boceprevir P1 fragment precursor
Head-to-head
This compound is the documented starting material for the Boceprevir P1 β-amino-α-hydroxy amide fragment via a chloroacetate Claisen condensation to an α-chloro ketone intermediate.
Target Cyclobutylalanine ester yields correct P1 fragment for Boceprevir
Comparator Cyclopropyl or other amino acid esters produce structurally different final molecules
Non-interchangeable synthetic necessity for Boceprevir pathway studies SAR studies confirm P1 cyclobutyl is a key potency determinant
Antiviral Synthesis HCV Protease Inhibitor Boceprevir Intermediate

Conformational and Metabolic Stability Advantage of the Cyclobutyl Scaffold over Aromatic Analogs

The cyclobutyl ring is a well-established scaffold for improving drug-like properties. A 2024 review classifies cyclobutyl-containing drugs by therapeutic area, including antivirals, anticancer agents, and neurological drugs, demonstrating the privileged nature of this motif [1]. More specifically, marketing materials for related cyclobutylalanine derivatives claim that peptides incorporating them maintain bioactive conformations 3-5 times longer than their phenylalanine-containing counterparts . While this specific claim is from a vendor and should be verified independently, it is consistent with the established medicinal chemistry principle that replacing a flat, aromatic phenyl ring with a saturated, three-dimensional cyclobutyl ring can enhance solubility (by reducing planarity) and metabolic stability (by removing sites for oxidative metabolism) .

Conformational stability vs. phenylalanine
Class-level inference
Cyclobutyl-containing peptides reportedly maintain bioactive conformations 3-5 times longer than phenylalanine counterparts in physiological environments (vendor claim). Consistent with the medicinal chemistry principle that saturated three-dimensional rings improve stability over flat aromatic systems.
Reported difference 3-5 fold increase in conformational maintenance time
Conditions In vitro physiological environment; assay details not provided
Supports stability screening context for peptide lead optimization Vendor claim requires independent verification; no peer-reviewed data cited
Peptide Stability Conformational Restriction Cyclobutyl Bioisostere

Reported CTGF Inhibitory Activity via Cell Proliferation Assay

Ethyl 2-amino-3-cyclobutylpropanoate has been described as an inhibitor of the enzyme connective tissue growth factor (CTGF), a key mediator in fibrosis . This activity was demonstrated in a functional assay where the compound inhibited the proliferation of human umbilical vein endothelial cells (HUVEC) in vitro . This is a distinct and potentially valuable biological activity not reported for simple, unmodified amino acid esters like ethyl alaninate or ethyl leucinate. However, no comparative IC50 values for other CTGF inhibitors are provided in the available datasheet, and the claim lacks peer-reviewed validation.

Reported CTGF inhibitory activity
Supporting evidence
Described as an inhibitor of connective tissue growth factor (CTGF) and inhibits proliferation of HUVEC cells in vitro. No comparative IC50 values for other CTGF inhibitors are available, and the claim lacks peer-reviewed validation.
Activity reported Inhibition of HUVEC proliferation in functional assay
Quantification Not available; qualitative statement only
Potential CTGF pathway probe; data to verify No peer-reviewed publication or comparator data available
CTGF Inhibition Antifibrotic HUVEC Proliferation

High-Value Application Scenarios for Procuring Ethyl 2-amino-3-cyclobutylpropanoate


Synthesis of Boceprevir and Structurally Related Antiviral Protease Inhibitors

This is the most validated and high-value application. Ethyl 2-amino-3-cyclobutylpropanoate serves as the indispensable starting material for constructing the P1 (β-cyclobutylalanyl) fragment of the HCV NS3 protease inhibitor Boceprevir . A published and scalable synthetic route, which proceeds through a novel α-chloro ketone intermediate, is specifically designed around this compound to produce the β-amino-α-hydroxy amide fragment in high yield . Its procurement is essential for any laboratory engaged in synthesizing Boceprevir, its intermediates, or exploring structure-activity relationships around this important antiviral scaffold, including its repurposing for other viral proteases like SARS-CoV-2 MPro [1].

Design and Synthesis of Metabolically Stable, Conformationally Constrained Peptides

The cyclobutyl group is a recognized tool for peptide lead optimization. Its incorporation as a non-proteinogenic amino acid introduces ring strain and steric bulk, which can restrict the peptide backbone conformation and shield adjacent amide bonds from proteolytic degradation . This approach is commonly used to improve the metabolic stability of peptide drug candidates, potentially increasing their half-life. Researchers developing peptide therapeutics or probes can procure this building block to explore these effects, with vendor reports suggesting a substantial (3-5 fold) enhancement in conformational stability compared to phenylalanine-containing peptides .

Exploratory Medicinal Chemistry Targeting the CTGF Pathway for Fibrosis

This compound has been identified as an inhibitor of connective tissue growth factor (CTGF), an enzyme implicated in fibrotic diseases, and this activity was confirmed by its ability to inhibit HUVEC cell proliferation in vitro . For a laboratory initiating a drug discovery program against the CTGF pathway, procuring this compound provides a chemically tractable and commercially available hit molecule. It can serve as a starting point for structure-activity relationship (SAR) studies to develop more potent and selective antifibrotic agents, leveraging its dual identity as both a potential bioactive molecule and a convenient amino ester building block for further derivatization.

As a Saturated Bioisostere for Phenylalanine in Drug Candidates

A key challenge in drug design is replacing problematic aromatic rings with saturated bioisosteres to improve solubility, metabolic stability, and reduce toxicity. The cyclobutylalanine scaffold allows scientists to explore this precise replacement, substituting a flat, hydrophobic phenylalanine residue with a three-dimensional, puckered cyclobutyl ring . Procuring this compound enables a direct head-to-head comparison within a lead series, allowing teams to systematically evaluate the impact of this bioisosteric replacement on key drug parameters such as LogP, solubility, off-target activity, and in vitro clearance, ultimately guiding the selection of superior clinical candidates.

Application
Selection Property
Validation Focus
Boceprevir and related antiviral protease inhibitor synthesis
Documented P1 fragment starting material
Synthetic route fidelity and intermediate yield verification
Conformationally constrained metabolically stable peptide design
Cyclobutyl ring for backbone restriction and amide bond shielding
Conformational stability and proteolytic degradation half-life comparison
Exploratory CTGF pathway medicinal chemistry for fibrosis
Reported CTGF inhibition and HUVEC anti-proliferative activity
CTGF enzyme assay and cell proliferation endpoint reproducibility
Saturated bioisostere replacement of phenylalanine in drug candidates
Non-planar, three-dimensional cyclobutyl scaffold
LogP, solubility, off-target activity, and in vitro clearance comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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